molecular formula C8H10Cl2N2O B3346283 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one CAS No. 117144-78-2

6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one

Cat. No.: B3346283
CAS No.: 117144-78-2
M. Wt: 221.08 g/mol
InChI Key: BIIMJNQYRVWGAQ-UHFFFAOYSA-N
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Description

6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one is a synthetic organic compound belonging to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with chloro and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Isopropylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one: Unique due to its specific substitution pattern.

    4-Chloro-2H-pyridazin-3-one: Lacks the isopropyl group, leading to different chemical and biological properties.

    6-Chloro-4-(1-methylpropan-2-yl)-2H-pyridazin-3-one: Similar structure but with a different alkyl group, affecting its reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of chloro and isopropyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-5-(1-chloro-2-methylpropan-2-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c1-8(2,4-9)5-3-6(10)11-12-7(5)13/h3H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIMJNQYRVWGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=CC(=NNC1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151710
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117144-78-2
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117144782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 2
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 3
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 4
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 5
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one
Reactant of Route 6
6-Chloro-4-(1-chloro-2-methylpropan-2-yl)-2H-pyridazin-3-one

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